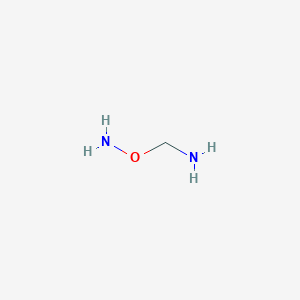
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Méthodes De Préparation
The synthesis of 1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzene and 2,4-difluorobenzene.
Formation of Intermediates: The starting materials undergo a series of reactions, including halogenation, nitration, and reduction, to form key intermediates.
Cyclization: The intermediates are then subjected to cyclization reactions under specific conditions, such as the use of strong acids or bases, to form the naphthyridine core.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-5-chloro-1,6-naphthyridine-2(1H)-one: This compound lacks the difluorophenyl group, which may result in different chemical properties and biological activities.
1-(2,4-Difluorophenyl)-5-chloro-1,6-naphthyridine-2(1H)-one:
1-(2,6-Dichlorophenyl)-1,6-naphthyridine-2(1H)-one: This compound lacks both the chloro and difluorophenyl groups, making it less complex and potentially less versatile.
The uniqueness of this compound lies in its combination of multiple halogen atoms and aromatic rings, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
872973-94-9 |
|---|---|
Formule moléculaire |
C20H9Cl3F2N2O |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
5-chloro-1-(2,6-dichlorophenyl)-7-(2,4-difluorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C20H9Cl3F2N2O/c21-13-2-1-3-14(22)19(13)27-17-9-16(11-5-4-10(24)8-15(11)25)26-20(23)12(17)6-7-18(27)28/h1-9H |
Clé InChI |
FIECBKQIPMVWBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC3=C(N=C(C=C32)C4=C(C=C(C=C4)F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)


![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)




![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)

![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
